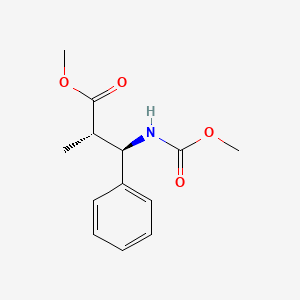

(2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate

Description

The compound (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate is a chiral ester featuring a propanoate backbone with three key substituents:

- Methoxycarbonylamino group at position 3.

- Methyl group at position 2.

- Phenyl group at position 3.

Properties

IUPAC Name |

methyl (2S,3R)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQBEGZQQCTMFD-GXSJLCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554578 | |

| Record name | Methyl (2S,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116507-58-5 | |

| Record name | Methyl (2S,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-methyl-3-phenylpropanoate and methoxycarbonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired ester.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Intermediates: Used as a building block in the synthesis of other chiral compounds.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine:

Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share partial structural motifs with the target molecule:

Comparative Analysis of Substituent Effects

Methoxycarbonylamino vs. Benzoylamino Groups

- The target’s methoxycarbonylamino group (OCH₃-C(=O)-NH-) is less sterically bulky and more electron-withdrawing than the benzoylamino group (Ph-C(=O)-NH-) in . This may enhance solubility in polar solvents but reduce stability under basic conditions.

Methyl (C2) vs. Hydroxyl (C2)

- The methyl group at C2 in the target increases lipophilicity compared to the hydroxyl group in , which can participate in hydrogen bonding. This difference may influence membrane permeability in biological systems.

Stereochemistry

- The (2S,3R) configuration distinguishes the target from (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid . Such stereochemical inversions often lead to divergent biological activity or crystallization behavior.

Molecular Weight and Backbone Modifications

- The target (263.29 g/mol) is lighter than the brominated analog in (500.35 g/mol), suggesting better bioavailability. Simpler analogs like (179.22 g/mol) lack functional complexity but may serve as precursors in synthesis.

Biological Activity

Overview

(2S,3R)-Methyl 3-((methoxycarbonyl)amino)-2-methyl-3-phenylpropanoate is a chiral ester compound notable for its complex structure, which includes a methoxycarbonyl group, an amino group, and a phenyl group attached to a propanoate backbone. This compound has garnered attention in various fields including organic synthesis, medicinal chemistry, and biochemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 116507-58-5 |

| Stereochemistry | (2S,3R) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biochemical effects such as enzyme inhibition or receptor activation. The exact pathways and targets are context-dependent and require further elucidation through empirical studies.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Studies have demonstrated its potential in biochemical assays where it affects the activity of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism, suggesting potential applications in anticancer drug development.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have assessed its effects on various cancer cell lines.

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical cancer) | 15.0 | 5.0 |

| BxPC-3 (Pancreatic cancer) | 10.0 | 4.0 |

| RD (Rhabdomyosarcoma) | 12.5 | 6.0 |

| MDCK (Normal kidney cells) | >100 | N/A |

The selectivity index is crucial for evaluating the therapeutic potential of anticancer agents; compounds with SI > 3 are generally considered promising candidates for medical use.

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on HeLa and BxPC-3 cell lines, revealing that it significantly inhibited cell proliferation at micromolar concentrations. The compound exhibited a higher selectivity towards cancer cells compared to normal cells.

- Mechanistic Insights : Further mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Applications in Drug Development

Due to its structural features and biological activities, this compound is being explored as a precursor for synthesizing novel pharmaceuticals. Its ability to inhibit specific enzymes makes it a candidate for developing drugs aimed at metabolic diseases and cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.